Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine

Catalog No.
S13077731
CAS No.
651327-23-0
M.F
C30H40N6O8S
M. Wt
644.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteiny...

CAS Number

651327-23-0

Product Name

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

Molecular Formula

C30H40N6O8S

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C30H40N6O8S/c1-17(2)26(36-24(38)14-31)30(44)34-22(12-18-6-4-3-5-7-18)28(42)33-21(13-19-8-10-20(37)11-9-19)29(43)35-23(16-45)27(41)32-15-25(39)40/h3-11,17,21-23,26,37,45H,12-16,31H2,1-2H3,(H,32,41)(H,33,42)(H,34,44)(H,35,43)(H,36,38)(H,39,40)/t21-,22-,23-,26-/m0/s1

InChI Key

RGSNALGROFFNFL-HZLPDVBGSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CN

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine is a pentapeptide composed of five amino acids: glycine, valine, phenylalanine, tyrosine, and cysteine. This compound is characterized by its unique sequence and the presence of a cysteine residue, which allows for potential disulfide bond formation. The molecular structure of this pentapeptide can be represented as follows:

C25H38N6O6SC_{25}H_{38}N_{6}O_{6}S

This compound is notable for its role in various biological processes and its potential therapeutic applications.

Typical of peptides. These include hydrolysis, where the peptide bond is cleaved, leading to the release of individual amino acids. Enzymes such as proteases can catalyze these reactions under physiological conditions. For example, studies have shown that certain proteases hydrolyze peptide bonds involving tyrosine effectively, which may also apply to this compound due to its structural similarities with other peptides .

Additionally, the cysteine residue in the peptide can participate in oxidation-reduction reactions, forming disulfide bonds with other cysteine residues, which is crucial for stabilizing protein structures and functions.

The synthesis of Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The steps typically include:

  • Activation: The carboxylic acid group of the amino acid is activated using coupling reagents.
  • Coupling: The activated amino acid is coupled to the growing chain.
  • Deprotection: Protective groups are removed to allow for subsequent reactions.
  • Cleavage: The completed peptide is cleaved from the solid support.

Alternative methods such as liquid-phase synthesis or recombinant DNA technology may also be employed depending on the desired scale and purity .

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be explored as a therapeutic agent in treating conditions related to neurotransmission or immune response.
  • Cosmetics: Peptides are increasingly used in skincare products for their ability to promote collagen synthesis and skin repair.
  • Nutraceuticals: This compound may be included in dietary supplements aimed at enhancing health through peptide-based nutrition.

Studies on similar peptides suggest that Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine may interact with various biological targets, including receptors and enzymes. Interaction studies typically utilize techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays to evaluate binding affinities and functional outcomes.

For instance, research indicates that peptides containing phenolic amino acids can modulate receptor activity, impacting pathways related to pain perception and inflammation .

Several compounds share structural or functional similarities with Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
L-TyrosineC9H11NO3Precursor for neurotransmitters like dopamine
L-CysteineC3H7NO2SContains a thiol group for disulfide bonding
L-ValineC5H11NO2Branched-chain amino acid important for muscle
Glycyl-L-glutamylC10H16N4O5Involves glutamic acid which plays roles in metabolism
L-PhenylalanineC9H11NO2Precursor for neurotransmitters; aromatic nature

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine's unique combination of amino acids provides distinct properties that may not be fully replicated by these similar compounds.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

644.26283343 g/mol

Monoisotopic Mass

644.26283343 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-10-2024

Explore Compound Types